(Z)-methyl 2-(4-(isopentyloxy)benzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
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Overview
Description
Benzylidene compounds are a class of organic compounds that typically contain a benzene ring attached to a CHX2 or CH= group . They have been studied for their potential applications in various fields, including medicinal chemistry .
Molecular Structure Analysis
The molecular structure of benzylidene compounds can be determined using techniques such as 1H-coupled 13C NMR spectroscopy . This allows researchers to determine the double-bond geometry of the compounds .Chemical Reactions Analysis
Benzylidene compounds can undergo various chemical reactions, including isomerization . The nature of these reactions can depend on factors such as the presence of functional groups and the solvent used .Physical and Chemical Properties Analysis
The physical and chemical properties of benzylidene compounds can be influenced by factors such as their molecular structure and the presence of functional groups . Techniques such as high-performance liquid chromatography (HPLC) can be used to analyze these properties .Scientific Research Applications
Reactions and Synthesis Methodologies
- The compound is involved in reactions yielding pyran derivatives, showcasing its role in the synthesis of heterocyclic compounds. Specifically, 3-oxo-2,3-dihydrobenzofuran, a related structure, reacts with ethyl 2-cyano-3-ethoxypropenoate and methyl 2-cyano-3-methoxy-propenoate to afford compounds with a mixture of Z + E isomers, highlighting the compound's utility in producing stereochemically complex molecules (J. Mérour & F. Cossais, 1991).
- In the realm of organic synthesis, palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines leads to the formation of dihydrobenzo[1,4]dioxine and dihydro-2H-benzo[1,4]oxazine derivatives. This process is significant for its stereoselectivity, favoring the Z isomers, and its efficiency in creating complex heterocycles, thus demonstrating the compound's applicability in synthesizing bioactive molecules (B. Gabriele et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl (2Z)-2-[[4-(3-methylbutoxy)phenyl]methylidene]-3-oxo-1-benzofuran-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-14(2)10-11-26-17-7-4-15(5-8-17)12-20-21(23)18-13-16(22(24)25-3)6-9-19(18)27-20/h4-9,12-14H,10-11H2,1-3H3/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGWIQOFWJGDFP-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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